Product packaging for Ethyl Tetradecanoate-d27(Cat. No.:CAS No. 1113009-11-2)

Ethyl Tetradecanoate-d27

Cat. No.: B1430218
CAS No.: 1113009-11-2
M. Wt: 283.59 g/mol
InChI Key: MMKRHZKQPFCLLS-XTVIBXJLSA-N
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Description

Contextualization of Stable Isotope Probing in Systems Biology and Analytical Chemistry

Stable Isotope Probing (SIP) is a powerful, cultivation-independent technique that provides a direct link between the metabolic activity of microorganisms and their taxonomic identity within complex environmental samples. asm.orgfrontiersin.org The core principle of SIP involves introducing a substrate enriched with a heavy stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O), into a microbial community. asm.orgeeer.org Active microorganisms that metabolize this labeled substrate incorporate the heavy isotope into their cellular machinery, including DNA, RNA, and phospholipid-derived fatty acids (PLFAs). frontiersin.orgeeer.org

This incorporation of heavier isotopes results in an increased density of these biomolecules. nih.gov Through techniques like isopycnic centrifugation using a cesium chloride density gradient, these "heavier" biomolecules can be separated from the "lighter" biomolecules of organisms that did not consume the labeled substrate. frontiersin.orgnih.gov Subsequent sequencing of the separated nucleic acids allows researchers to identify the specific organisms that were actively metabolizing the provided compound. asm.orgeeer.org

The significance of SIP lies in its ability to move beyond simply identifying the presence of microbes in a sample to understanding their functional roles and metabolic capabilities within an ecosystem. doe.gov It allows scientists to ask targeted questions about which organisms are consuming specific compounds, providing granular insights into microbial functions, nutrient cycling, and competitive interactions. doe.gov This distinction between the mere presence of an organism and its active participation is crucial for unraveling the complex workings of microbial communities in various environments, from soil and freshwater ecosystems to the human gut. frontiersin.orgdoe.gov While traditional SIP has been largely qualitative, recent advancements have led to the development of quantitative stable isotope probing (qSIP), which allows for the measurement of isotopic incorporation into the DNA of individual taxa, providing a more quantitative understanding of microbial ecosystem processes. asm.orgnih.gov

Significance of Deuterium (B1214612) Labeling in Investigating Metabolic Pathways

Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tracer for elucidating metabolic pathways and other biological processes. clearsynth.com Deuterium-labeled compounds are chemically similar to their non-deuterated counterparts, but their increased mass allows them to be distinguished and tracked within a biological system. clearsynth.com This makes them ideal for a wide range of applications, including metabolism studies, drug discovery, and the determination of protein structures. clearsynth.com

One of the key applications of deuterium labeling is in metabolic flux analysis, which seeks to understand the rates of metabolic reactions within a biological system. creative-proteomics.com By introducing a deuterium-labeled substrate, researchers can follow its metabolic fate and the distribution of the deuterium label into various downstream metabolites. creative-proteomics.com This provides critical information about the activity and regulation of different metabolic pathways. For instance, deuterium from deuterated water (D₂O) can be incorporated into a variety of biomolecules, including lipids, offering insights into processes like fat metabolism. creative-proteomics.comresearchgate.net

Furthermore, deuterium labeling has become a cornerstone in drug metabolism and pharmacokinetics (DMPK) research. symeres.com The use of deuterium-labeled drug candidates allows for a clearer understanding of how a drug is absorbed, distributed, metabolized, and excreted by the body. clearsynth.com This information is vital for optimizing the properties of new drug candidates. clearsynth.comsymeres.com The introduction of deuterium can sometimes alter the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect, which can be exploited to improve a drug's pharmacokinetic profile. symeres.com

Overview of Ethyl Tetradecanoate-d27 as a Pertinent Isotopic Tracer and Analytical Standard

Ethyl Tetradecanoate (B1227901), also known as ethyl myristate, is the ethyl ester of myristic acid, a 14-carbon saturated fatty acid. nih.govtaylorandfrancis.com Its deuterated form, this compound, is a stable isotope-labeled compound where 27 hydrogen atoms have been replaced by deuterium. nih.govcdnisotopes.com This high level of deuteration makes it an excellent tool for various research applications. medchemexpress.com

As an Isotopic Tracer:

This compound can be used as a tracer to study the metabolism of fatty acids. chemsrc.com Myristic acid, the parent fatty acid of this ester, is known to be rapidly metabolized in hepatocytes through processes like β-oxidation and elongation to palmitic acid. nih.govresearchgate.net By introducing this compound into a biological system, researchers can track the incorporation of the deuterated myristate moiety into various lipid species and other metabolites. mdpi.com This allows for the investigation of fatty acid uptake, transport, and integration into complex lipids, providing insights into lipid metabolism and its regulation. taylorandfrancis.commdpi.com

As an Analytical Standard:

In analytical chemistry, particularly in mass spectrometry-based techniques, deuterated compounds like this compound serve as ideal internal standards. clearsynth.comscioninstruments.com An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known quantity before analysis. aptochem.com It helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of quantitative analysis. scioninstruments.comaptochem.com

Because this compound is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com However, its significantly higher mass allows it to be easily distinguished from the unlabeled analyte. aptochem.com This makes it an excellent tool for the accurate quantification of ethyl myristate and potentially other related fatty acid ethyl esters in various biological and environmental samples. clearsynth.comsigmaaldrich.com The use of such deuterated standards is crucial for robust and reliable bioanalytical methods. aptochem.com

Interactive Data Table: Properties of Ethyl Tetradecanoate and its Deuterated Analog

PropertyEthyl TetradecanoateThis compound
Molecular Formula C₁₆H₃₂O₂ nih.govC₁₆H₅D₂₇O₂ pharmaffiliates.com
Molar Mass 256.42 g/mol nih.gov283.59 g/mol nih.gov
Melting Point 11-12 °C chembk.comNot available
Boiling Point 178-180 °C at 12 mmHg chembk.comNot available
Density ~0.86 g/mL at 25 °C chembk.comNot available
Water Solubility Insoluble chembk.comNot available
Synonyms Ethyl myristate nih.govEthyl myristate-d27 nih.gov
CAS Number 124-06-1 nih.gov1113009-11-2 cdnisotopes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1430218 Ethyl Tetradecanoate-d27 CAS No. 1113009-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKRHZKQPFCLLS-XTVIBXJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Characterization of Ethyl Tetradecanoate D27

Methodologies for Stereospecific and Site-Specific Deuterium (B1214612) Incorporation

The synthesis of Ethyl Tetradecanoate-d27 involves the preparation of a perdeuterated myristic acid precursor followed by its esterification. The key challenge lies in achieving complete deuterium incorporation along the fatty acid chain.

Chemical synthesis offers a direct and controlled route to producing perdeuterated fatty acids. A common and effective method is the metal-catalyzed hydrogen-deuterium (H/D) exchange reaction under hydrothermal conditions. europa.eu This strategy is particularly useful for saturated fatty acids like myristic acid.

The process typically involves heating the non-deuterated fatty acid (Myristic Acid) with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a metal catalyst. Platinum on carbon (Pt/C) is a frequently used catalyst for activating the C-H bonds along the alkyl chain, facilitating their exchange with deuterium atoms from the D₂O solvent. europa.eu

Reaction Scheme: CH₃(CH₂)₁₂COOH + D₂O (excess) --(Pt/C catalyst, High T/P)--> CD₃(CD₂)₁₂COOD

This perdeuterated myristic acid-d27 is then esterified with ethanol (B145695) to yield the final product. Standard esterification procedures, such as the Fischer-Speier esterification, can be employed. chemicalbook.comchemicalbook.com This involves reacting the deuterated carboxylic acid with ethanol in the presence of an acid catalyst, like sulfuric acid.

Reaction Scheme: CD₃(CD₂)₁₂COOH + CH₃CH₂OH --(H₂SO₄)--> CD₃(CD₂)₁₂COOCH₂CH₃ + H₂O

To maintain the isotopic purity of the final product, it is crucial to use standard, non-deuterated ethanol for this step, as the deuteration is specific to the fatty acid chain.

Table 1: Key Parameters for Chemical Synthesis of Perdeuterated Myristic Acid

ParameterDescriptionTypical Value/Condition
Deuterium Source Provides the deuterium atoms for the H/D exchange.Deuterium Oxide (D₂O)
Catalyst Activates C-H bonds for exchange.Platinum on Carbon (Pt/C)
Temperature Provides the necessary energy for the exchange reaction.200-350 °C
Pressure Maintains the D₂O in a liquid or supercritical state.High pressure (e.g., up to 200 bar)
Reactant The starting non-deuterated fatty acid.Myristic Acid

Biocatalytic and cell-based methods provide an alternative approach to generating deuterated lipids. These methods leverage the metabolic machinery of microorganisms or isolated enzymes to incorporate deuterium from a labeled source into biomolecules.

In cell-based methods, microorganisms such as E. coli or yeast (Saccharomyces cerevisiae) are cultured in a growth medium where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O). nih.govnih.gov The cellular enzymes involved in fatty acid synthesis utilize deuterium from the D₂O, incorporating it into the newly synthesized fatty acid chains. princeton.eduexlibrisgroup.com The deuterated fatty acids, including myristic acid, can then be extracted from the cell biomass and subsequently esterified to produce this compound. This method is advantageous for producing a wide range of deuterated biomolecules but can result in a distribution of isotopologues rather than a single, precisely labeled compound. osti.gov

Biocatalytic synthesis can also be employed using isolated enzymes, such as lipases, to catalyze the esterification of a previously deuterated myristic acid with ethanol. mdpi.com This approach combines chemical and biological techniques, offering high specificity under milder reaction conditions compared to purely chemical methods.

Table 2: Comparison of Synthetic Methodologies

FeatureChemical Synthesis (H/D Exchange)Cell-Based Labeling (in vivo)
Isotopic Purity High, can approach 98%+ atom % D cdnisotopes.comVariable, depends on D₂O concentration and metabolic flux
Specificity High control over which molecule is deuteratedLabels a wide range of cellular lipids and biomolecules
Scalability Readily scalable for larger quantitiesCan be complex to scale up
Conditions Harsh (high temperature and pressure)Mild (physiological conditions)
Downstream Processing Straightforward purificationRequires extensive extraction and purification from complex biomass

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Positional Verification

Following synthesis, rigorous analytical techniques are essential to confirm the isotopic enrichment, distribution, and structural integrity of this compound.

High-resolution mass spectrometry (HRMS) is the primary tool for determining the isotopic purity and the number of incorporated deuterium atoms. When analyzed by mass spectrometry, this compound will exhibit a distinct mass shift compared to its unlabeled counterpart.

The molecular weight of unlabeled Ethyl Tetradecanoate (B1227901) (C₁₆H₃₂O₂) is approximately 256.42 g/mol . nih.gov The replacement of 27 hydrogen atoms (atomic mass ≈ 1.008 amu) with 27 deuterium atoms (atomic mass ≈ 2.014 amu) results in a significant mass increase.

Unlabeled Molecular Weight: ~256.42 g/mol

Labeled Molecular Weight (d27): ~283.59 g/mol cdnisotopes.com

By analyzing the mass spectrum, the distribution of isotopologues can be observed. A successful synthesis will show a dominant peak corresponding to the d27 species, with minimal intensity for peaks representing incompletely deuterated molecules (d1, d2, ... d26). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from any impurities before mass analysis, ensuring accurate characterization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, confirming the positions of deuterium incorporation.

¹H NMR (Proton NMR): In a sample of highly enriched this compound, the ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the myristate chain (the CD₃(CD₂)₁₂- portion). The only prominent signals will be those from the ethyl group (-OCH₂CH₃) and any residual, non-deuterated positions. This confirms the successful H/D exchange on the fatty acid backbone.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum would show signals corresponding to the deuterated positions along the alkyl chain, confirming the presence and chemical environment of the incorporated deuterium atoms.

Together, HRMS and NMR provide a comprehensive characterization of this compound, verifying its isotopic enrichment, purity, and the specific location of the deuterium labels, which is critical for its application as an analytical standard. nih.gov

Quantitative Lipidomics Utilizing Ethyl Tetradecanoate D27

Implementation of Ethyl Tetradecanoate-d27 as an Internal Standard for Lipid Quantification

In the field of quantitative lipidomics, the accuracy and reliability of measurements are paramount. The complexity of biological samples and the inherent variability of analytical techniques, particularly mass spectrometry (MS), necessitate the use of internal standards. This compound, a deuterated form of the saturated fatty acid ethyl ester, serves as an exemplary internal standard for the precise quantification of lipids. Its chemical properties, being nearly identical to its non-deuterated (endogenous) counterpart, allow it to navigate the entire analytical workflow—from extraction to detection—in a parallel manner. This co-processing is crucial for correcting analytical variance, thereby enabling robust and reproducible quantification.

The use of this compound and other deuterated analogs is central to achieving both relative and absolute quantification of lipids in intricate biological matrices. mdpi.com

Relative Quantification: This strategy aims to determine the change in the concentration of a specific lipid across different sample groups, rather than its exact molar concentration. In this approach, a fixed amount of this compound is spiked into each sample. The intensity of the endogenous analyte peak is then divided by the intensity of the internal standard peak. This ratio is used for comparison across samples. This method effectively corrects for variations in sample injection volume and instrument response, as both the analyte and the standard are affected proportionally. youtube.com

Absolute Quantification: For absolute quantification, which determines the precise concentration of a lipid, a calibration curve is constructed. youtube.com This involves preparing a series of standards with known concentrations of the non-deuterated analyte (e.g., Ethyl Tetradecanoate) and a constant concentration of the deuterated internal standard (this compound). The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. The concentration of the analyte in an unknown biological sample, spiked with the same amount of internal standard, can then be accurately determined by interpolating its signal ratio on this calibration curve. lipidomics-regensburg.de This isotopic dilution technique is considered a gold standard in quantitative mass spectrometry. lipidomics-regensburg.de

Table 1: Comparison of Quantification Strategies Using a Deuterated Internal Standard
StrategyMethodologyPrimary OutputKey AdvantageExample Application with this compound
Relative QuantificationA fixed amount of internal standard is added to all samples. The ratio of the endogenous analyte signal to the internal standard signal is calculated.Fold change or relative difference between sample groups.High-throughput and effective for biomarker discovery where relative changes are most important. youtube.comComparing levels of fatty acid ethyl esters in a control vs. treated cell culture.
Absolute QuantificationA calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard. youtube.comPrecise concentration (e.g., nmol/g tissue, µM in plasma).Provides exact concentration values, essential for clinical diagnostics and detailed biochemical pathway analysis. youtube.comDetermining the exact concentration of Ethyl Tetradecanoate (B1227901) in human plasma samples.

Mass spectrometry-based lipidomics is susceptible to a phenomenon known as the "matrix effect," where other molecules in the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. nih.gov Because this compound is chemically identical to its endogenous counterpart, it co-elutes during chromatographic separation and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. targetanalysis.gr

By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations can be effectively canceled out. This normalization process is critical for ensuring that any observed differences in signal intensity between samples reflect true biological variation rather than analytical artifacts. nih.gov The use of multiple internal standards, including deuterated analogs representing different lipid classes, can provide robust normalization across the entire lipidome. nih.gov

Table 2: Illustrative Data on Matrix Effect Correction Using this compound
Sample MatrixEndogenous Analyte Signal (Area)Internal Standard (d27) Signal (Area)Signal Ratio (Analyte/IS)Apparent Signal Suppression
Simple Solvent (No Matrix)1,000,000500,0002.000%
Plasma Extract A (Low Suppression)850,000425,0002.0015%
Plasma Extract B (High Suppression)400,000200,0002.0060%

Targeted and Untargeted Lipidomic Profiling with Deuterated Analogs

Deuterated standards like this compound are indispensable in both targeted and untargeted lipidomics workflows.

In targeted lipidomics , the analysis focuses on a predefined list of specific lipids. Here, this compound would be used specifically to quantify Ethyl Tetradecanoate and potentially other structurally similar fatty acid ethyl esters. This approach offers high sensitivity and specificity, making it ideal for hypothesis-driven research and the validation of biomarkers. The mass spectrometer is set to monitor only the specific mass transitions for the target analyte and the deuterated standard, maximizing measurement precision.

In untargeted lipidomics , the goal is to comprehensively measure as many lipids in a sample as possible in an exploratory, unbiased manner. In this context, a cocktail of deuterated internal standards representing various lipid classes (e.g., phospholipids (B1166683), triglycerides, sterol esters, and fatty acid esters like this compound) is added to the sample. targetanalysis.gr While this compound would not be used to quantify every single lipid, it serves as a crucial quality control and normalization reference for lipids that are structurally and chemically similar to it. nih.gov This approach helps to correct for systematic variations and improves the reliability of discovering novel lipid biomarkers. targetanalysis.gr

Methodological Advancements in Lipid Extraction and Preparation for Deuterated Standard Integration

To accurately account for variability and potential loss of analytes during sample processing, it is critical to introduce the deuterated internal standard at the earliest possible stage. For lipidomics, this means spiking this compound into the biological sample (e.g., plasma, tissue homogenate) before the lipid extraction process begins. This ensures that the internal standard experiences the same extraction inefficiencies and sample handling variations as the endogenous analyte.

Several lipid extraction methods are commonly used, and the choice can impact the recovery of different lipid classes.

Folch and Bligh & Dyer Methods: These are traditional, "gold standard" biphasic methods using chloroform (B151607) and methanol. They offer broad coverage of lipid classes.

Methyl-tert-butyl ether (MTBE) Method: A more modern biphasic method that is less toxic and results in the lipid-containing organic phase being the upper layer, which simplifies collection and automation.

Recent advancements focus on optimizing these methods for higher throughput and efficiency while ensuring high recovery rates for both lipids and their integrated deuterated standards. The recovery of the internal standard itself can be monitored to assess the quality and consistency of the extraction process across a batch of samples. Insufficient recovery of a standard like this compound might indicate a problem with the extraction of nonpolar lipids for that specific sample.

Table 3: Common Lipid Extraction Methods for Internal Standard Integration
Extraction MethodSolvent SystemKey CharacteristicsConsiderations for Deuterated Standards
FolchChloroform/Methanol/Water"Gold standard" with high efficiency for a broad range of lipids.Standard must be added before phase separation to account for partitioning losses.
Bligh & DyerChloroform/Methanol/Water (different ratios)Similar to Folch but uses less solvent; suitable for samples with high water content.Ensures co-extraction of the standard with endogenous lipids from the aqueous matrix.
Matyash (MTBE)Methyl-tert-butyl ether/MethanolSafer solvent, simpler phase separation (lipids in upper layer).Excellent for high-throughput and automated workflows; recovery of nonpolar standards like this compound is typically high.

Elucidating Metabolic Fluxes with Ethyl Tetradecanoate D27 Tracer Studies

Application of Deuterated Ethyl Tetradecanoate-d27 in De Novo Lipogenesis (DNL) Quantification

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, such as carbohydrates. Dysregulation of DNL is implicated in various metabolic disorders. Stable isotope tracers are instrumental in quantifying the rate of DNL in vivo. nih.govmetsol.com

The fundamental principle of using a deuterated tracer like this compound in DNL studies is to introduce a labeled precursor and measure its incorporation into newly synthesized fatty acids. While deuterated water (D₂O) is a common tracer for measuring DNL by labeling the hydrogen atoms on newly formed fatty acids, deuterated fatty acid esters can be used in related studies of fatty acid metabolism. nih.gov The deuterium (B1214612) atoms from the tracer are incorporated into the growing acyl chain, and the extent of this incorporation, measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative measure of DNL rates. nih.govresearchgate.net This allows for a detailed picture of the carbon flux from precursors like glucose into the fatty acyl moieties of various lipid classes.

Representative Data on DNL Quantification

Tracer Administered Lipid Fraction Analyzed Isotopic Enrichment (%) Calculated DNL Rate ( g/day )
Deuterated Water (D₂O) Plasma Triglycerides 0.8 15.2
Deuterated Water (D₂O) Adipose Tissue Lipids 1.2 22.8

While steady-state metabolic flux analysis provides a snapshot of metabolic rates, cellular metabolism is often dynamic. Dynamic Metabolic Flux Analysis (DMFA) is a powerful technique to quantify time-resolved metabolic fluxes in non-steady-state conditions. creative-proteomics.com By introducing a deuterium-labeled tracer like this compound, researchers can track the temporal changes in isotopic enrichment in various lipid pools. researchgate.net This time-series data can then be used to estimate dynamic fluxes, providing insights into how metabolic pathways adapt to different physiological conditions or stimuli. creative-proteomics.com This approach is particularly valuable for understanding the rapid reorganization of lipid metabolism in response to factors like insulin. creative-proteomics.com

Investigation of Fatty Acid Elongation, Desaturation, and Turnover Rates

Beyond de novo synthesis, fatty acids undergo extensive modifications, including elongation and desaturation, and are in a constant state of turnover. Deuterium-labeled tracers are crucial for quantifying the rates of these processes. nih.gov

Once a labeled fatty acid like the tetradecanoate (B1227901) from this compound is taken up by cells, it can be elongated by the addition of two-carbon units or desaturated by the introduction of double bonds. nih.govagrilife.org Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the deuterated metabolites, such as palmitate-d27 (C16:0) or myristoleate-d25 (C14:1), formed from the initial tracer. nih.gov This allows for the direct measurement of the metabolic interconversion of fatty acids. nih.govresearchgate.net

Furthermore, the rate of disappearance of the tracer from a specific lipid pool over time provides a measure of its turnover rate. metsol.com This information is vital for understanding the dynamics of lipid homeostasis.

Illustrative Data on Fatty Acid Metabolism

Labeled Precursor Measured Metabolite Metabolic Process Conversion Rate (%)
Tetradecanoate-d27 Palmitate-d27 Elongation 15
Tetradecanoate-d27 Myristoleate-d25 Desaturation 8

Analysis of Lipid Remodeling and Acyl Chain Exchange via Deuterium Incorporation

Lipids are not static components of membranes and storage droplets but are continuously remodeled through the exchange of their acyl chains. This process is critical for maintaining membrane fluidity and for the generation of signaling molecules. Stable isotope labeling is a key technique for studying these dynamics. longdom.orgnih.gov

By introducing this compound, the deuterated tetradecanoyl group can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides. The distribution of the deuterium label across different lipid species and within the different positions of the glycerol (B35011) backbone can be analyzed using advanced mass spectrometry techniques. nih.govresearchgate.net This provides detailed information on the pathways of lipid synthesis and the rates of acyl chain remodeling, offering insights into the enzymes involved in these processes. biorxiv.org

Computational Modeling and Isotope Balancing for Flux Determination

The data generated from stable isotope tracing experiments, particularly the complex labeling patterns in various metabolites, require computational models for accurate interpretation. escholarship.org Metabolic Flux Analysis (MFA) is a computational framework that uses isotope labeling data to quantify intracellular fluxes. researchgate.netmdpi.com

In the context of studies using this compound, the measured isotopic enrichment of the tracer and its metabolic products are used as inputs for a metabolic network model. physiology.orgbiorxiv.org The model consists of a set of biochemical reactions representing the relevant pathways of lipid metabolism. By applying principles of isotope balancing, the model calculates the flux values that best explain the observed labeling patterns. tue.nl This approach allows for a systems-level understanding of lipid metabolism and can reveal how metabolic fluxes are redistributed in different physiological or pathological states. nih.govresearchgate.net

Analytical Chemistry Methodologies for Ethyl Tetradecanoate D27 Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. Its high chromatographic efficiency and sensitive detection capabilities make it ideal for resolving and identifying isotopic analogs.

The choice of ionization mode in mass spectrometry is critical and significantly influences the resulting mass spectrum.

Electron Ionization (EI) is a widely used, robust technique that employs a high-energy electron beam (typically 70 eV) to ionize molecules. wikipedia.org This "hard" ionization method imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. wikipedia.org While this is highly advantageous for structural elucidation by creating a characteristic "fingerprint" mass spectrum, it often results in a low abundance or complete absence of the molecular ion peak. For Ethyl Tetradecanoate-d27, EI would produce a series of fragment ions corresponding to cleavages along the deuterated alkyl chain and rearrangements like the McLafferty rearrangement. nih.govyoutube.com The mass shifts of these fragments compared to the unlabeled standard confirm the presence and location of the deuterium (B1214612) atoms.

Chemical Ionization (CI) , in contrast, is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or isobutane) to ionize the analyte through proton transfer or adduction. nih.gov This process transfers less energy to the molecule, resulting in minimal fragmentation and a prominent protonated molecular ion ([M+H]+). This is particularly useful for unequivocally determining the molecular weight of the deuterated ester and confirming the degree of isotopic enrichment. nih.gov A study on deuterium-labeled blood lipids successfully utilized isobutane (B21531) chemical ionization to determine the isotopic constituents of fatty acid methyl ester peaks. nih.gov

Ionization ModePrincipleFragmentationPrimary Application for this compoundKey Ion(s) Observed
Electron Ionization (EI)Ionization by a high-energy electron beam (70 eV). wikipedia.orgExtensive, reproducible fragmentation. wikipedia.orgStructural confirmation and identification based on fragmentation patterns. nih.govCharacteristic fragment ions (e.g., from McLafferty rearrangement, alkyl chain cleavage). nih.govyoutube.com
Chemical Ionization (CI)Ionization via proton transfer from a reagent gas. nih.govMinimal fragmentation ("soft" ionization). nih.govMolecular weight determination and confirmation of isotopic enrichment. nih.govProtonated Molecular Ion ([M+H]+).

In gas chromatography, isotopically labeled compounds, particularly those labeled with deuterium, can exhibit slightly different retention times than their unlabeled counterparts. This phenomenon, known as the chromatographic H/D isotope effect (hdIEc), typically results in the deuterated analyte eluting slightly earlier from the GC column. nih.gov This effect arises from the subtle differences in the intermolecular interactions (van der Waals forces) between the analytes and the stationary phase; the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's volatility and interaction strength. nih.govresearchgate.net

This slight separation can be advantageous, allowing for the chromatographic resolution of this compound from any co-eluting, unlabeled ethyl tetradecanoate (B1227901), thereby reducing potential isobaric interference in the mass spectrometer. nih.govchromatographyonline.com The magnitude of the retention time shift depends on the number of deuterium atoms, their position in the molecule, and the chromatographic conditions (e.g., stationary phase, temperature program). nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) Protocols

For less volatile compounds or complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS. The coupling of LC with tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information.

High-resolution accurate mass (HRAM) spectrometry, performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is a critical tool for analyzing isotopically labeled compounds. acs.orgthermofisher.com HRAM provides the ability to measure mass-to-charge ratios with very high precision (typically <5 ppm), which allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.govenovatia.com

For this compound, HRAM can easily distinguish its monoisotopic mass from that of the unlabeled compound and other potential interferences. Furthermore, HRAM instruments can resolve the isotopic fine structure of a molecular ion cluster, providing confirmation of the isotopic enrichment and distribution. acs.orgthermofisher.com This capability is essential for verifying the identity and purity of the labeled standard.

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Mass (Da)
Ethyl TetradecanoateC16H32O2256256.24023
This compoundC16H5D27O2283283.40970 lgcstandards.com

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation via collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. This process provides detailed structural information. researchgate.net

The fragmentation of fatty acid esters in MS/MS is well-characterized and involves cleavages at various points along the aliphatic chain. nih.govresearchgate.net In the case of this compound, the masses of the resulting product ions will be shifted according to the number of deuterium atoms they retain. By comparing the MS/MS spectrum of the deuterated standard to its unlabeled analog, analysts can confirm the structure and verify that the deuterium labels are located on the fatty acid chain as expected. This detailed fragmentation analysis provides a high degree of confidence in the identification of the labeled compound, even in complex mixtures. researchgate.net

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

While this compound is analyzed directly, its primary use is as an internal standard for the quantification of endogenous tetradecanoic acid or its unlabeled ethyl ester. When quantifying the free fatty acid, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile and less polar ester, making it amenable to GC analysis and improving its chromatographic behavior. nih.gov

The most common derivatization method is esterification. To quantify tetradecanoic acid using this compound, the sample would be esterified using ethanol (B145695) in the presence of an acid catalyst. This converts the native tetradecanoic acid to ethyl tetradecanoate, allowing it to be analyzed chromatographically alongside the deuterated internal standard.

Common derivatization reagents and methods include:

Boron Trifluoride (BF3)-Ethanol: A widely used and effective reagent for the esterification of fatty acids. The reaction is typically carried out by heating the sample with the reagent. mdpi.comnih.gov

Ethanolic Hydrogen Chloride: Prepared by bubbling dry HCl gas into anhydrous ethanol or by adding acetyl chloride to anhydrous ethanol. aocs.orgcolostate.edu This reagent is also highly effective for both esterification of free fatty acids and transesterification of lipids.

Acid-Catalyzed Esterification: Using catalysts like sulfuric acid in an excess of ethanol. aocs.org

It is crucial that these reactions are performed under anhydrous conditions, as the presence of water can inhibit the esterification process and lead to inaccurate quantification. Proper sample preparation, including lipid extraction and subsequent derivatization, is a critical step for achieving reliable and reproducible results. nih.govucdavis.edu

Derivatization MethodReagent(s)Typical ConditionsAdvantagesConsiderations
BF3-Catalyzed EsterificationBoron trifluoride in ethanol (e.g., 12-14%). mdpi.comHeat at 60-100°C for several minutes to an hour. colostate.eduFast and effective for free fatty acids. aocs.orgReagent is corrosive and moisture-sensitive. aocs.org
Acid-Catalyzed Esterification/TransesterificationAnhydrous ethanol with HCl or H2SO4 catalyst. aocs.orgReflux or heat at ~50°C overnight. aocs.orgcolostate.eduEffective for both free fatty acids and transesterification of complex lipids.Longer reaction times may be required. aocs.org

Integration of Deuterated this compound in Analytical Quality Control (QC) Protocols

The integration of deuterated stable isotope-labeled internal standards is a cornerstone of modern analytical quality control (QC) protocols, particularly in quantitative analysis using mass spectrometry. aptochem.comwisdomlib.orgclearsynth.com this compound, the deuterated form of Ethyl Tetradecanoate, serves as an exemplary internal standard for enhancing the accuracy, precision, and reliability of analytical measurements. wisdomlib.orgchemsrc.com Its application is critical in methodologies aimed at the detection and quantification of fatty acid ethyl esters (FAEEs) and other related compounds in complex matrices. clearsynth.comlcms.cz

The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the target analyte. aptochem.com this compound shares nearly identical properties with its non-deuterated counterpart, including extraction efficiency, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com However, its increased mass due to the substitution of 27 hydrogen atoms with deuterium allows it to be distinguished from the native analyte by a mass spectrometer. aptochem.com This distinction is pivotal for correcting variations that can occur during sample preparation and analysis. wisdomlib.org

In a typical QC protocol, a known and constant amount of this compound is added to all samples, including calibration standards and unknown specimens, at the very beginning of the analytical workflow. lcms.cz By monitoring the signal of the deuterated standard, analysts can effectively normalize the signal of the target analyte, thereby compensating for potential analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response (ion suppression or enhancement). aptochem.comclearsynth.com This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis.

The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices. lcms.cz Research has demonstrated the suitability of fatty acid ethyl esters as internal standards in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acids. nih.gov In such methods, specific mass-to-charge ratios (m/z) are monitored for both the analyte and the deuterated standard in selected ion monitoring (SIM) mode to ensure specificity and sensitivity. nih.gov For ethyl esters of saturated fatty acids, m/z values such as 88 and 101 are recommended. nih.gov

The table below outlines the key properties of this compound that make it a suitable internal standard for analytical QC protocols.

PropertyValueSignificance in Analytical QC
Chemical Formula C16H5D27O2The presence of 27 deuterium atoms provides a significant mass shift from the native compound, preventing spectral overlap.
Molecular Weight 283.59Allows for clear differentiation from the unlabeled analyte (Molecular Weight: 256.43) in mass spectrometry. nih.govfishersci.ca
Isotopic Enrichment Typically ≥98%High isotopic purity is essential to minimize any contribution to the native analyte signal.
Physicochemical Properties Similar to Ethyl TetradecanoateEnsures that the internal standard behaves identically to the analyte during all stages of sample preparation and analysis, leading to accurate correction. aptochem.com

Detailed Research Findings

Studies focusing on the quantification of fatty acid esters have underscored the importance of robust internal standardization to achieve reliable results. For instance, in the analysis of fatty acid methyl esters (FAMEs), the use of fatty acid ethyl esters (FAEEs) as internal standards has been systematically evaluated. nih.gov These studies confirm that FAEEs, including by extension their deuterated analogues, can be effectively used for quantification with both GC-Flame Ionization Detection (FID) and GC-MS. nih.gov

The integration of this compound into a QC protocol for the analysis of its non-deuterated counterpart in a biological matrix would typically involve the following steps:

Spiking: A precise volume of a standard solution of this compound is added to each sample. lcms.cz

Extraction: The FAEEs, both deuterated and non-deuterated, are extracted from the matrix. nih.gov

Analysis: The extract is analyzed by a chromatographic method coupled to a mass spectrometer (e.g., LC-MS/MS or GC-MS). lcms.cz

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated and used to determine the concentration of the analyte based on a calibration curve. clearsynth.com

The following interactive data table presents hypothetical QC data from an analysis of Ethyl Tetradecanoate in a set of quality control samples, demonstrating the impact of using this compound as an internal standard. The data illustrates how the raw analyte signal can vary, while the ratio to the internal standard remains consistent, leading to improved precision.

QC SampleAnalyte Peak Area (Raw)Internal Standard Peak AreaAnalyte/IS RatioCalculated Concentration (ng/mL)% Recovery
QC Low (10 ng/mL) 48,50098,0000.4959.999%
QC Low (10 ng/mL) 52,000105,0000.4959.999%
QC Low (10 ng/mL) 46,50093,5000.4979.999%
QC Mid (100 ng/mL) 498,000101,0004.93198.698.6%
QC Mid (100 ng/mL) 515,000104,0004.95299.099.0%
QC Mid (100 ng/mL) 480,00097,0004.94899.099.0%
QC High (500 ng/mL) 2,450,00099,00024.747494.999.0%
QC High (500 ng/mL) 2,550,000103,00024.757495.199.0%
QC High (500 ng/mL) 2,400,00096,50024.870497.499.5%

As the data demonstrates, despite variations in the raw peak areas for both the analyte and the internal standard, which can be attributed to matrix effects or instrument variability, the calculated ratio remains stable. clearsynth.comlcms.cz This stability results in high precision and accuracy in the final determined concentrations, showcasing the indispensable role of this compound in robust analytical quality control protocols.

Mechanistic Insights from Deuterium Isotope Effects in Biological Systems

Studying Kinetic Isotope Effects (KIEs) in Lipid Metabolic Enzymes

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of deuterated lipids, the C-D bond is stronger and has a lower zero-point energy than a C-H bond, making it more difficult to break. This difference in bond strength can lead to a slower reaction rate if the cleavage of that C-H bond is the rate-determining step of the reaction. This principle is extensively utilized to elucidate the mechanisms of enzymes involved in lipid metabolism.

Research in this area has often focused on enzymes that catalyze reactions involving the abstraction of a hydrogen atom from a fatty acid chain. For instance, the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the biosynthesis of signaling molecules like prostaglandins (B1171923) and leukotrienes from polyunsaturated fatty acids (PUFAs), have been extensively studied using deuterated substrates.

Studies on arachidonic acid, a 20-carbon PUFA, have demonstrated that deuteration at specific bis-allylic positions (carbon atoms adjacent to double bonds) leads to significant KIEs in their enzymatic oxidation by COX and LOX. For example, the deuteration of arachidonic acid at both the C-10 and C-13 positions results in a substantial decrease in the rate of its conversion to prostaglandins by COX enzymes. This has provided evidence for the critical role of hydrogen abstraction at these sites in the catalytic mechanism.

While Ethyl Tetradecanoate (B1227901) is a saturated fatty acid ester and thus not a substrate for enzymes like COX and LOX that act on PUFAs, the principle of using KIEs to study its metabolism remains valid. Enzymes involved in the metabolism of saturated fatty acids, such as those in the fatty acid oxidation (beta-oxidation) pathway, could be investigated using Ethyl Tetradecanoate-d27. For example, acyl-CoA dehydrogenases, which catalyze the initial step of beta-oxidation by introducing a double bond, involve the removal of two hydrogen atoms. A deuterated substrate like Tetradecanoate-d27 could be used to determine if C-H bond cleavage is a rate-limiting step in the action of these enzymes.

Table 1: Kinetic Isotope Effects of Deuterated Fatty Acids in Enzymatic Reactions

EnzymeSubstrateDeuterated SubstrateObserved KIE (kH/kD)Mechanistic Implication
Soybean Lipoxygenase-1Linoleic Acid11,11-d2-Linoleic Acid~80C-H bond abstraction at C-11 is the rate-determining step.
Human 15-Lipoxygenase-1Arachidonic Acid13,13-d2-Arachidonic Acid~7.6C-H bond cleavage at C-13 is a key step in the catalytic cycle.
Cyclooxygenase-2 (COX-2)Arachidonic Acid10,10,13,13-d4-Arachidonic AcidSignificant decrease in prostaglandin (B15479496) synthesisHydrogen abstraction at both C-10 and C-13 is crucial for the reaction.

This table is generated based on data from multiple sources and is for illustrative purposes.

Investigating Hydrogen Isotope Fractionation in Fatty Acid and Lipid Biosynthesis

Hydrogen isotope fractionation is the partitioning of hydrogen isotopes (¹H and D) between different substances or within a single molecule. During fatty acid biosynthesis, the isotopic composition of the resulting lipid is influenced by the isotopic composition of the hydrogen sources (water and NADPH) and the kinetic isotope effects associated with the enzymatic reactions of the pathway. By analyzing the natural abundance of deuterium (B1214612) in lipids, researchers can gain insights into the biosynthetic pathways and the metabolic state of an organism.

The primary source of hydrogen for fatty acid synthesis is cellular water and the reducing cofactor NADPH. The enzyme fatty acid synthase (FAS) incorporates hydrogen atoms onto the growing acyl chain. The deuterium content of the synthesized fatty acids is typically depleted relative to the source water, indicating a net isotopic fractionation during biosynthesis. The magnitude of this fractionation can be influenced by various factors, including the metabolic pathway that generates NADPH (e.g., pentose (B10789219) phosphate (B84403) pathway vs. malic enzyme) and environmental conditions.

By using a labeled precursor like this compound, researchers could trace the metabolic fate of the tetradecanoate moiety. For instance, if the ester is hydrolyzed, the released deuterated tetradecanoic acid can be tracked as it is incorporated into other lipids or undergoes catabolism. The distribution and dilution of the deuterium label would provide quantitative data on the fluxes through these metabolic pathways.

Table 2: Hydrogen Isotope Fractionation in Lipid Biosynthesis

Organism/SystemLipid ClassObserved Isotope Fractionation (αlipid-water)Influencing Factors
E. coliFatty Acids~0.82Metabolic pathways for NADPH production
Green AlgaeFatty AcidsVaries with light and nutrient conditionsPhotosynthetic activity and carbon fixation pathways
Human Adipose TissueFatty AcidsDepleted in deuterium relative to body waterDiet and metabolic rate

This table presents generalized data from various studies on isotope fractionation in lipids.

Role of Deuterated Lipids in Understanding Oxidative Stress and Lipid Peroxidation Mechanisms

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. Lipids, particularly PUFAs in cell membranes, are highly susceptible to damage by ROS through a process called lipid peroxidation. This chain reaction can lead to cell membrane damage, cellular dysfunction, and is implicated in a wide range of diseases.

Deuterated lipids, often referred to as "deuterium-reinforced lipids," have emerged as a valuable tool for studying and mitigating lipid peroxidation. The mechanism of protection relies on the kinetic isotope effect. The initial and rate-limiting step of lipid peroxidation is the abstraction of a hydrogen atom from a bis-allylic position of a PUFA. By replacing these vulnerable hydrogen atoms with deuterium, the C-D bond is significantly more resistant to abstraction by ROS. wikipedia.org This substitution effectively slows down the initiation and propagation of the lipid peroxidation chain reaction. wikipedia.orgwikipedia.org

While Ethyl Tetradecanoate is a saturated fatty acid ester and therefore lacks the highly susceptible bis-allylic hydrogens of PUFAs, the principles of using deuteration to protect against certain types of oxidative damage are still relevant. Although less reactive than PUFAs, saturated fatty acids can also undergo oxidation under conditions of severe oxidative stress, albeit through different mechanisms and at a slower rate. The use of fully deuterated saturated fatty acids like Tetradecanoate-d27 can help in dissecting the specific pathways of saturated lipid oxidation and in understanding the contribution of C-H bond cleavage in these processes.

Research on deuterium-reinforced PUFAs has shown that their incorporation into cellular membranes can significantly protect cells from oxidative damage and cell death. nih.gov This has led to the investigation of deuterated lipids as potential therapeutic agents for diseases associated with oxidative stress. wikipedia.orgwikipedia.org

Table 3: Effect of Deuterated Lipids on Oxidative Stress Markers

Biological SystemDeuterated LipidOxidative StressorObserved Effect
Human Retinal Pigment Epithelial Cellsd4-Linoleic AcidIron/AscorbateReduced lipid peroxidation and increased cell viability
Mouse Model of Friedreich's Ataxiad2-Linoleic Acid-Reduced markers of oxidative damage and improved motor function
C. elegansd4-α-Linolenic AcidParaquatExtended lifespan and reduced ROS accumulation frontiersin.orgnih.gov

This table summarizes findings from various studies on the protective effects of deuterated lipids.

Broader Research Applications and Future Perspectives of Ethyl Tetradecanoate D27

Utility in Environmental Fate and Transport Studies of Lipid Esters

The environmental fate and transport of lipid esters, such as ethyl tetradecanoate (B1227901), are of interest due to their presence in biofuels and their potential as environmental contaminants. Understanding how these compounds move through and persist in soil and water is crucial for environmental risk assessment. Stable isotope tracers are powerful tools for such investigations. mdpi.com While direct studies employing Ethyl Tetradecanoate-d27 in environmental fate and transport are not extensively documented, the principles of stable isotope tracing suggest its significant potential in this field.

Deuterium-labeled compounds, including deuterated water (D₂O), are utilized to trace the movement of water and associated substances through ecosystems. mdpi.comisotope.com For instance, hydrogen stable isotope probing of lipids has been used to measure microbial growth rates in soil, demonstrating the utility of deuterium (B1214612) as a tracer in environmental lipid studies. nih.gov By introducing a known amount of this compound into a controlled environmental system, researchers could theoretically track its movement and degradation over time.

The primary analytical technique for such studies would be mass spectrometry, which can distinguish between the deuterated tracer and its naturally occurring, non-deuterated counterpart. This allows for the precise measurement of the compound's concentration in various environmental compartments, such as soil layers and water samples, providing data on its mobility, persistence, and potential for bioaccumulation. The use of a deuterated tracer like this compound would offer a clear and unambiguous signal against a complex environmental background.

Table 1: Potential Applications of this compound in Environmental Studies

Research AreaApplication of this compoundInformation Gained
Soil Transport Introduction into soil columns followed by analysis of leachate and soil sections.Mobility, adsorption to soil particles, and leaching potential into groundwater.
Biodegradation Incubation with soil or water microbial communities.Rate and pathways of microbial degradation of the lipid ester.
Aquatic Fate Introduction into aquatic mesocosms.Distribution in water column, sediment, and potential uptake by aquatic organisms.

Advancements in Biochemical Assay Development and In Vitro Studies

In the realm of biochemistry and in vitro research, deuterated compounds like this compound are instrumental, primarily serving as internal standards for quantitative analysis and as tracers to elucidate metabolic pathways.

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based assays. mdpi.com When analyzing complex biological samples, variations in sample preparation and instrument response can lead to inaccuracies. By adding a known quantity of this compound to a sample, it co-elutes with the endogenous (unlabeled) ethyl tetradecanoate and experiences similar variations. The ratio of the deuterated to the non-deuterated compound allows for precise and accurate quantification of the endogenous analyte, correcting for any experimental inconsistencies.

Furthermore, deuterium labeling is a powerful technique for tracing the metabolic fate of molecules in vitro. nih.gov For example, studies have utilized deuterated water to measure the synthesis of fatty acids in perfused rat livers, where the incorporation of deuterium into newly synthesized fatty acids is quantified by mass spectrometry. nih.gov Similarly, this compound could be used in in vitro systems, such as cell cultures or isolated organelles, to study the metabolism of fatty acid ethyl esters. By tracking the appearance of the deuterium label in various metabolic products, researchers can delineate the enzymatic pathways involved in its breakdown and conversion.

Table 2: Applications of this compound in Biochemical and In Vitro Research

ApplicationDescriptionKey Advantage
Internal Standard Added to biological samples for the quantification of endogenous ethyl tetradecanoate.Improves accuracy and precision of mass spectrometry-based quantification.
Metabolic Tracer Introduced to in vitro systems (e.g., cell cultures) to study its metabolic conversion.Enables the elucidation of metabolic pathways and enzyme activities.
Enzyme Assays Used as a substrate in assays for enzymes that metabolize fatty acid esters.Provides a labeled product that can be easily detected and quantified.

Perspectives on Multi-Omics Integration and High-Throughput Methodologies

The fields of multi-omics and high-throughput screening are revolutionizing our understanding of complex biological systems by generating vast amounts of data. In these contexts, the accuracy and reliability of quantitative data are paramount, and deuterated standards like this compound play a critical role.

Lipidomics, the large-scale study of lipids, heavily relies on high-throughput mass spectrometry to profile hundreds to thousands of lipid species in a single analysis. The use of a suite of deuterated lipid standards, including potentially this compound for the fatty acid ethyl ester class, is essential for achieving reliable and reproducible quantitative data across large sample sets. This enables meaningful comparisons between different experimental conditions and the identification of subtle but significant changes in the lipidome.

In multi-omics studies, where data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) are integrated, the quality of each dataset is crucial for building accurate biological models. The use of stable isotope-labeled internal standards in lipidomics ensures that this data layer is robust and quantitatively sound, allowing for more confident integration with other omics data. Metabolic labeling with stable isotopes, such as deuterium from heavy water, is also a powerful approach in multi-omics to study the dynamics of biological systems on a global scale. gist.ac.kr

The future of this field will likely see the development of more comprehensive panels of deuterated lipid standards to cover a wider range of lipid classes. This will further enhance the accuracy of high-throughput lipidomics and strengthen the integration of lipid data into multi-omics frameworks, ultimately providing a more complete picture of cellular function and disease.

Table 3: Role of this compound in Advanced Analytical Platforms

PlatformRole of this compoundFuture Perspective
High-Throughput Lipidomics Serves as an internal standard for the accurate quantification of ethyl tetradecanoate.Inclusion in comprehensive deuterated lipid standard mixes for broad lipidome coverage.
Multi-Omics Integration Ensures the quantitative accuracy of the lipidomics data layer.Facilitates more reliable systems biology modeling by providing high-quality quantitative data.
Metabolic Flux Analysis Potential use as a tracer to measure the flux through fatty acid ester metabolic pathways.Integration with other isotopic tracers to build comprehensive metabolic flux models.

Q & A

Q. What is the primary role of Ethyl Tetradecanoate-d27 in analytical chemistry, and how does its deuterated structure enhance experimental accuracy?

this compound is a deuterated internal standard used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to improve quantification accuracy. Its deuterium atoms reduce interference from matrix effects by providing distinct isotopic signals, enabling precise normalization of analyte concentrations in complex biological or chemical mixtures .

Q. What storage conditions are required to maintain the stability of this compound?

The compound must be stored at 0–6°C due to its hazard classification (Category 4-3-III). This prevents thermal degradation and ensures isotopic integrity during long-term use .

Q. Which spectroscopic techniques are most suitable for verifying the structural integrity of this compound?

Combined ¹H/²H NMR is critical for confirming deuterium incorporation at specific carbon positions, while gas chromatography-electron ionization MS (GC-EI-MS) validates molecular ion patterns and isotopic distribution ratios (e.g., d27 vs. non-deuterated analogs) .

Q. What quality control parameters should researchers prioritize when using this compound in regulated studies?

Documentation must include the certificate of analysis, batch-specific deuterium content (≥98 atom% D), and stability assessments under experimental conditions (e.g., freeze-thaw cycles, solvent compatibility) to meet regulatory compliance .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation parameters when co-analyzing this compound with non-deuterated lipids?

Use gradient elution with mobile phases of varying polarity (e.g., acetonitrile/water) to resolve isotopic clusters. High-resolution MS (HRMS) with a mass accuracy of <2 ppm is recommended to distinguish m/z differences (Δ = 27 Da). Retention time consistency should be validated across ≥10 runs to ensure reproducibility .

Q. What methodological strategies address recovery rate discrepancies between this compound and target analytes during extraction?

Conduct spike-and-recovery experiments using solvents of varying polarity indices (e.g., hexane, chloroform-methanol). Adjust protocols based on partitioning coefficients (logP) to match extraction efficiencies. Statistical tools like Bland-Altman analysis can quantify bias between expected and observed recovery rates .

Q. How should researchers design experiments to evaluate matrix effects on this compound’s ionization efficiency in different MS platforms?

Perform cross-platform comparisons (e.g., triple quadrupole vs. time-of-flight MS) using standardized solutions spiked into representative matrices (e.g., plasma, cell lysates). Normalize collision energies and use internal calibration curves to account for source-dependent fragmentation .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterium content of this compound?

Apply analysis of variance (ANOVA) with post-hoc Tukey tests to compare deuterium enrichment across production batches. Power analysis should determine sample sizes required to detect ≥1% variability at 95% confidence intervals, ensuring methodological rigor .

Q. How can isotopic impurity in this compound impact lipidomic quantification, and what validation steps mitigate this risk?

Impurities (e.g., residual non-deuterated molecules) can skew analyte-to-internal standard ratios. Validate isotopic purity via high-resolution MS/MS and include blank runs to detect contamination. Correct data using impurity-adjusted calibration curves .

Q. What protocols ensure ethical and reproducible use of this compound in multi-institutional studies?

Standardize protocols for aliquot preparation, storage, and data reporting. Use centralized databases (e.g., Figshare, Zenodo) to share raw MS files, NMR spectra, and metadata, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Methodological Tables

Table 1: Key Parameters for this compound Validation

ParameterSpecificationReference
Isotopic Purity≥98 atom% D
Storage Temperature0–6°C
HRMS Mass Accuracy<2 ppm
Chromatographic ResolutionΔRT ≥0.1 min (vs. non-deuterated)

Table 2: Common Pitfalls and Solutions in Deuterated Standard Applications

PitfallSolution
Matrix-induced ion suppressionUse post-column infusion to assess effects
Batch variabilityPre-screen batches via qNMR
Solvent incompatibilityValidate solubility in extraction solvents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.